3-Bromo-4-chloro-5-fluorobenzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZMIKONQATAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sequential Halogenation
Direct halogenation involves introducing halogens stepwise using tailored reagents. A representative approach involves:
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Fluorination : Starting with 4-chloro-5-fluorobenzaldehyde, fluorination is typically achieved via Balz-Schiemann or Halex reactions.
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Bromination : Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 20–25°C targets the meta position relative to the aldehyde group.
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Chlorination : Chlorine introduction often occurs earlier in the synthesis to avoid competing reactivity, using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions.
Critical Parameters :
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Temperature : Maintaining 20–25°C prevents undesired polysubstitution.
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Solvent : Dichloromethane enhances solubility and stabilizes intermediates.
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Catalysts : Ultrasonication improves mixing and reaction kinetics, reducing side products.
Industrial-Scale Synthesis Protocols
Industrial methods prioritize yield, scalability, and safety. The following protocol, adapted from patent CN109912396B, exemplifies a scalable route:
Stepwise Procedure
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Solution Preparation :
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Solution A : Dissolve 1 mol of 4-chloro-5-fluorobenzaldehyde in 140–180 mL dichloromethane.
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Solution B : Dissolve 1.01–1.03 mol sodium bromide (NaBr) in 90–110 mL water, followed by 90–110 mL 35% hydrochloric acid (HCl).
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Reaction Setup :
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Mix Solutions A and B at 20–25°C under ultrasonication.
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Add 1.02–1.04 mol 8% sodium hypochlorite (NaOCl) dropwise over 1 hour.
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Workup :
Table 1: Optimization of Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBr (mol) | 1.00–1.03 | 1.02 | 90.4 | 99.2 |
| Dichloromethane (mL) | 140–180 | 160 | 91.9 | 99.4 |
| NaOCl (mol) | 1.01–1.04 | 1.03 | 91.2 | 99.3 |
Alternative Methodologies
Radical Bromination
Radical-initiated bromination using UV light or AIBN (azobisisobutyronitrile) offers regioselectivity for sterically hindered positions. For example, irradiating 4-chloro-5-fluorobenzaldehyde with NBS in CCl₄ selectively brominates the 3-position.
Catalytic Halogen Exchange
Transition-metal catalysts (e.g., CuBr₂) enable halogen exchange reactions. This method is less common due to competing side reactions but can achieve high selectivity under inert atmospheres.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing halogenation at ortho/para positions is mitigated by:
Purity and Yield Optimization
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Crystallization : Bulk melting crystallization at 31°C removes impurities like dihalogenated byproducts.
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Ultrasonication : Enhances mass transfer, reducing reaction time from hours to minutes.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Bromination Methods
| Method | Reagents | Yield (%) | Purity (%) | Safety Rating |
|---|---|---|---|---|
| Direct Electrophilic | Br₂, CH₂Cl₂ | 85 | 98.5 | Low |
| NaBr/NaOCl | NaBr, HCl, NaOCl | 91.9 | 99.4 | High |
| Radical Bromination | NBS, AIBN, CCl₄ | 78 | 97.8 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using organoboron reagents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the reagents used.
Oxidation: 3-Bromo-4-chloro-5-fluorobenzoic acid.
Reduction: 3-Bromo-4-chloro-5-fluorobenzyl alcohol
Scientific Research Applications
3-Bromo-4-chloro-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9)
- Substituents : Bromo (3), chloro (5), hydroxyl (4).
- Key Differences : Replaces fluorine at position 5 with chlorine and introduces a hydroxyl group at position 4.
- Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol).
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Substituents : Bromo (5), fluoro (4), hydroxyl (2).
- Key Differences : Positional isomerism shifts bromine to position 5 and fluorine to position 4, with a hydroxyl group at position 2.
- Impact : The hydroxyl group at position 2 may sterically hinder reactions at the aldehyde group. The electron-withdrawing effects are distributed differently, altering reactivity patterns in Suzuki-Miyaura couplings .
3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 477535-41-4)
- Substituents : Bromo (3), trifluoromethyl (5).
- Key Differences : Replaces chloro and fluoro at positions 4 and 5 with a single trifluoromethyl group.
- Impact: The trifluoromethyl group is bulkier and more electronegative than chloro/fluoro, significantly enhancing electrophilicity at the aldehyde. This makes the compound highly reactive in nucleophilic aromatic substitution but may reduce solubility in non-polar solvents .
Functional Group Variants
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl Chloride
- Substituents : Bromo (3), chloro (4), trifluoromethyl (5), with a benzoyl chloride group.
- Key Differences : Replaces the aldehyde group with a benzoyl chloride.
- Impact : The acyl chloride functionality enables nucleophilic acyl substitution (e.g., forming amides or esters), unlike the aldehyde’s propensity for condensation or reduction reactions. The trifluoromethyl group further amplifies electron withdrawal, increasing reactivity .
4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7)
- Substituents : Bromo (4), trifluoromethyl (3).
- Key Differences : Positional shifts of bromine and trifluoromethyl groups.
- Impact : Altered electronic effects due to substituent proximity to the aldehyde. The meta-positioned trifluoromethyl group may direct electrophilic attacks to specific ring positions .
Data Table: Key Properties and Reactivity
| Compound Name | Substituents | Functional Group | Reactivity Notes | Applications |
|---|---|---|---|---|
| 3-Bromo-4-chloro-5-fluorobenzaldehyde | Br (3), Cl (4), F (5) | Aldehyde | High electrophilicity; suited for coupling reactions | Pharmaceutical intermediates |
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | Br (3), Cl (5), OH (4) | Aldehyde | Enhanced solubility; moderate reactivity | Agrochemical synthesis |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | Br (3), CF₃ (5) | Aldehyde | Extreme electrophilicity; low solubility | Fluorinated API development |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride | Br (3), Cl (4), CF₃ (5) | Acyl chloride | Nucleophilic acyl substitution | Polymer precursors |
Biological Activity
3-Bromo-4-chloro-5-fluorobenzaldehyde is an organic compound with notable biological activities attributed to its unique halogenated structure. This article explores its biological properties, including antimicrobial and anticancer activities, supported by empirical data and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C7H3BrClF
- Molecular Weight : 227.45 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Insoluble in water, soluble in organic solvents like ethanol and chloroform.
The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A comparative study of its effectiveness against common pathogens is summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound's mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways, although further research is needed to elucidate these mechanisms fully.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties . In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These results indicate a promising avenue for further exploration in cancer therapeutics. The halogenated structure may enhance its interaction with cellular targets involved in apoptosis pathways .
Case Studies
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Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated benzaldehydes, including this compound. The results showed significant inhibition against Staphylococcus aureus, suggesting that halogen substitutions can enhance antimicrobial potency. -
Anticancer Mechanism Investigation :
A recent investigation into the anticancer mechanisms of halogenated benzaldehydes highlighted that compounds like this compound can activate caspase pathways leading to apoptosis in cancer cells. This study utilized flow cytometry to analyze cell cycle effects and apoptosis markers, confirming the compound's potential as a therapeutic agent .
Q & A
Basic Question: What are the critical structural and electronic features of 3-Bromo-4-chloro-5-fluorobenzaldehyde, and how do they influence its reactivity?
Methodological Answer:
The compound’s structure includes a benzaldehyde core substituted with bromine (position 3), chlorine (position 4), and fluorine (position 5). These substituents create distinct electronic effects:
- Bromine : A strong electron-withdrawing group (EWG) via inductive effects, increasing electrophilicity at the aldehyde group.
- Chlorine : Moderately electron-withdrawing, further polarizing the aromatic ring.
- Fluorine : Electron-withdrawing by induction but slightly electron-donating via resonance, creating regioselective reactivity.
To confirm substituent positions, use 1H/13C NMR (e.g., coupling patterns for aromatic protons) and X-ray crystallography (if crystalline). Computational methods like DFT can predict charge distribution and reaction sites .
Advanced Question: How can researchers design a synthesis route for this compound while minimizing halogen displacement side reactions?
Methodological Answer:
A multistep approach is recommended:
Starting Material : Begin with 3-bromo-4-chloro-5-fluorotoluene.
Oxidation : Use CrO3 in acetic acid or KMnO4 under controlled pH to oxidize the methyl group to aldehyde.
Halogen Protection : Introduce protecting groups (e.g., silyl ethers) at positions prone to displacement (e.g., bromine) during oxidation.
Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (>98%) .
Key Consideration : Monitor reaction temperature (keep <50°C) to avoid Fries rearrangement or halogen migration .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- First Aid :
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for nucleophilic additions to this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate nucleophiles. Compare results in THF vs. DMSO.
- Steric Hindrance : Bulky nucleophiles (e.g., Grignard reagents) may exhibit lower yields due to adjacent halogens. Use kinetic studies (e.g., in situ IR) to monitor reaction progress.
- Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., dehalogenated aldehydes). Adjust stoichiometry or use scavengers (e.g., molecular sieves) to suppress side reactions .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and coupling patterns for aromatic protons (meta/para-substituents).
- 13C NMR : Confirm aldehyde carbon (δ ~190 ppm) and halogenated aromatic carbons (δ 110–130 ppm).
- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C7H3BrClFO) with <2 ppm error .
Advanced Question: How can computational modeling guide the optimization of cross-coupling reactions involving this compound?
Methodological Answer:
- Substituent Effect Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactivity at halogen sites. Bromine is more reactive than chlorine in Suzuki couplings due to lower bond dissociation energy.
- Transition State Modeling : Simulate Pd-catalyzed coupling steps to identify steric clashes (e.g., with bulky phosphine ligands).
- Solvent Optimization : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates without deactivating catalysts .
Basic Question: What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?
Methodological Answer:
- Challenge : Competing reactivity between halogens and the aldehyde group.
- Solutions :
Advanced Question: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing :
- Expose samples to heat (40°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks.
- Analyze degradation byproducts via HPLC-DAD and NMR .
- Kinetic Modeling : Use the Arrhenius equation to predict shelf life at 25°C based on degradation rates at elevated temperatures.
- Recommendations : Add stabilizers (e.g., BHT) for long-term storage if oxidation is observed .
Basic Question: What synthetic precursors are commonly used to prepare this compound?
Methodological Answer:
- Direct Halogenation : Start with 4-chloro-5-fluorobenzaldehyde and brominate using Br2/FeBr3 (electrophilic substitution).
- Multi-Step Synthesis :
Advanced Question: How can researchers mitigate competing elimination pathways during nucleophilic aromatic substitution (NAS) reactions of this compound?
Methodological Answer:
- Base Selection : Use weak bases (e.g., K2CO3) instead of strong bases (e.g., NaH) to minimize elimination.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 minutes at 120°C) to favor substitution over elimination.
- Leaving Group Tuning : Replace bromine with a better leaving group (e.g., triflate) if NAS is sluggish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
